3-Pyridin-4-ylpropane-1-thiol; 2,4,6-trinitrophenol
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Overview
Description
3-pyridin-4-ylpropane-1-thiol is an organic compound with the chemical formula C8H11NS. It is a colorless to light yellow liquid with a peculiar sulfide odor. This compound is soluble in most organic solvents, such as alcohols, ethers, and chloroform . It has various applications in chemical research and industrial production, including its use as a reducing agent, vulcanizing agent, and intermediate for the synthesis of other organic sulfur compounds .
Preparation Methods
3-pyridin-4-ylpropane-1-thiol can be synthesized through several methods. One common method involves the reaction of pyridine with propenethiol under suitable reaction conditions . Industrial production methods often utilize gas phase synthesis over shape-selective catalysts like ZSM-5 zeolite . This method is advantageous due to its high yield and selectivity.
Chemical Reactions Analysis
3-pyridin-4-ylpropane-1-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions with halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-pyridin-4-ylpropane-1-thiol has a wide range of scientific research applications:
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: It is used as a corrosion inhibitor and antioxidant in metal surface treatment.
Mechanism of Action
The mechanism of action of 3-pyridin-4-ylpropane-1-thiol involves its interaction with molecular targets and pathways. It can act as a reducing agent, donating electrons to other molecules and thereby altering their chemical properties. This compound can also interact with enzymes and proteins, affecting their activity and function . The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
3-pyridin-4-ylpropane-1-thiol can be compared with other similar compounds, such as pyridine, pyrrole, and pyrimidine derivatives. These compounds share a common aromatic heterocyclic structure but differ in their chemical properties and applications . For example:
Pyridine: Similar in structure but lacks the thiol group, making it less reactive in certain chemical reactions.
Pyrrole: Contains a five-membered ring with nitrogen, differing in its electronic properties and reactivity.
3-pyridin-4-ylpropane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and versatility in various applications.
Properties
CAS No. |
69603-57-2 |
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Molecular Formula |
C14H14N4O7S |
Molecular Weight |
382.35 g/mol |
IUPAC Name |
3-pyridin-4-ylpropane-1-thiol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H11NS.C6H3N3O7/c10-7-1-2-8-3-5-9-6-4-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6,10H,1-2,7H2;1-2,10H |
InChI Key |
XHRJUOXCKVPRCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCCS.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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